molecular formula C19H22N4O B2697678 2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380180-56-1

2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2697678
CAS No.: 2380180-56-1
M. Wt: 322.412
InChI Key: KROUACCIKNSNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridinylpyrimidines This compound is characterized by its complex structure, which includes a pyridine ring, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinylpyrimidines and related heterocyclic compounds, such as:

  • 2-Bromo-6-methylpyridine
  • Quinolinyl-pyrazoles
  • Indole derivatives

Uniqueness

What sets 2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[[1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-4-2-6-18(22-15)13-23-9-3-5-17(12-23)14-24-19-10-16(11-20)7-8-21-19/h2,4,6-8,10,17H,3,5,9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROUACCIKNSNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.